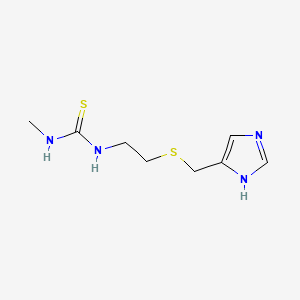
Thiaburimamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiaburimamide is a member of imidazoles.
Aplicaciones Científicas De Investigación
Antitumor Activity : Thiaburimamide derivatives, specifically substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors. They exhibit excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound demonstrated complete tumor regressions in a chronic myelogenous leukemia model with low toxicity at multiple dose levels, suggesting potential applications in oncology (Lombardo et al., 2004).
Antidiabetic and Antibacterial Applications : New thiazolopyrimidine analogues have been synthesized and evaluated for their antidiabetic and antibacterial effects. These compounds showed promising results in reducing serum concentrations of glucose, cholesterol, and triglycerides in mice, along with exhibiting good to excellent bacterial inhibition against various bacterial strains. This suggests their potential as antidiabetic and antibacterial drugs (Batool et al., 2016).
Antimicrobial Activity : Thiazolides, a novel class of anti-infective drugs including this compound derivatives, have shown promising in vitro and in vivo activities against protozoan parasites. They have also been reported to induce apoptosis in cancer cells, highlighting their potential as future cancer therapeutics (Müller et al., 2008).
Anti-Toxoplasma Activity : Thiazole derivatives of artemisinin have demonstrated high selectivity and potency against Toxoplasma gondii, a parasitic infection. Some derivatives were found to be more effective than the current front-line drug, suggesting their potential in treating toxoplasmosis (Hencken et al., 2010).
Antioxidant Activity : Thiazolidinone derivatives of this compound have been evaluated for their antioxidant properties using various in vitro assays. These studies help in understanding the pharmacological potential of these compounds and their possible therapeutic applications (Djukic et al., 2018).
Propiedades
| 38603-23-5 | |
Fórmula molecular |
C8H14N4S2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4S2/c1-9-8(13)11-2-3-14-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,13) |
Clave InChI |
XOJHLCFQADZPHU-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
SMILES canónico |
CNC(=S)NCCSCC1=CN=CN1 |
| 38603-23-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


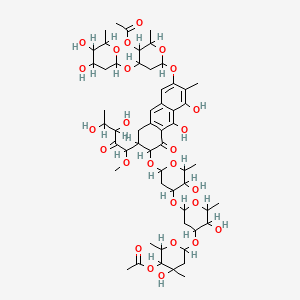
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)
![3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)
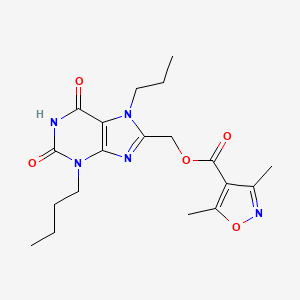
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)
![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)


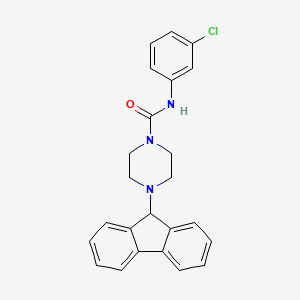
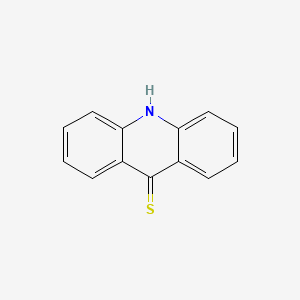
![4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1227477.png)
![2-[[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-oxomethyl]-3-methyl-3-bicyclo[2.2.1]hept-5-enecarboxylic acid](/img/structure/B1227479.png)

